

# Imazalil effects on non-target soil microorganisms

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Compound of Interest					
Compound Name:	Imazalil				
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An In-depth Technical Guide on the Effects of Imazalil on Non-target Soil Microorganisms

### Introduction to Imazalil

**Imazalil** is a systemic imidazole fungicide widely utilized in agriculture, primarily as a post-harvest treatment for fruits and vegetables to control fungal diseases during storage and transport.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, which disrupts membrane permeability and ultimately leads to cell death.[2]

#### 1.1 Chemical Properties and Environmental Fate

Imazalil is characterized by high environmental persistence.[1] It is moderately persistent in soil under field conditions, with reported dissipation half-life (DT50) values ranging from 28 to 113 days.[3] The primary degradation pathway in soil is through the hydroxylation of its alkyl chain.[3] While stable to hydrolysis, it undergoes photolysis in aquatic environments.[3] Due to its persistence, the long-term application of Imazalil can lead to its accumulation in soils, posing potential risks to the soil ecosystem.[1][4]

## Impact on Soil Microbial Community Structure and Diversity

The application of **Imazalil** has been shown to cause significant disturbances to the soil microbial ecosystem. These effects are not limited to the target fungal pathogens but extend to



a broad range of non-target bacteria, fungi, and other microorganisms.

#### 2.1 Effects on Soil Bacteria

Research indicates that **Imazalil** alters the soil bacterial community composition and leads to a decrease in overall bacterial diversity.[4] It also inhibits the functional diversity of the soil microbial community.[1][4] While causing a general decline in diversity, **Imazalil** exposure can also strengthen interactions among the remaining soil bacterial communities, although this may lead to a simplification of the functional diversity of the co-occurrence network at high concentrations.[1][4] Some studies have identified specific bacterial genera that are potentially involved in the degradation of **Imazalil**, such as Kaistobacter and Lysobacter.[1][4] In contrast, the presence of earthworms has been observed to decrease the abundance of other potential degraders like Methylibium while promoting Aeromonas and Kaistobacter, which may assist in degrading the more toxic S-enantiomer of **Imazalil**.[5]

### 2.2 Effects on Soil Fungi

As a fungicide, **Imazalil** has a direct and often negative impact on soil fungal populations. Studies have shown that soil fungi exhibit a greater impact on the degradation of **Imazalil** compared to bacteria, in a manner dependent on fungal richness and diversity.[6] The half-life of the (+)-**imazalil** enantiomer has been found to be significantly negatively correlated with the richness and diversity of the fungal community.[6] A global meta-analysis of fungicide effects confirmed that fungicides significantly reduce fungal abundance, with the reduction increasing with concentration.[7] For instance, at concentrations greater than five times the recommended rate, fungal numbers can decrease by over 33%.[7]

## Table 1: Quantitative Effects of Imazalil and Other Fungicides on Soil Microbial Populations and Diversity



Parameter	Fungicide(s)	Concentration	Effect	Source(s)
Bacterial Diversity	Imazalil	Not specified	Decreased	[1][4]
Microbial Functional Diversity	lmazalil	Not specified	Inhibited	[1][4]
Fungal Population	lmazalil	Not specified	Richness & diversity negatively correlated with half-life	[6]
Fungal Population	General Fungicides	1-5x recommended rate	19.91% decrease in abundance	[7]
Fungal Population	General Fungicides	>5x recommended rate	33.81% decrease in abundance	[7]
Actinomycetes Population	General Fungicides	Not specified	Significantly reduced	[7]
Microbial Diversity (Shannon)	General Fungicides	Not specified	Significantly reduced	[7]
Microbial Biomass Carbon	Imazamox	0.1 kg/ha	Initial reduction, followed by recovery	[8]
Fungi/Bacteria Ratio	Imazethapyr	1 and 10 mg/kg	Decreased	[9]

### **Effects on Key Soil Biochemical Processes**

The alterations in microbial community structure induced by **Imazalil** translate into significant impacts on essential soil functions, particularly nutrient cycling and enzymatic activities.



### 3.1 Nitrogen Cycle

**Imazalil** markedly disturbs soil nitrogen cycling.[1][4] It has been shown to seriously inhibit critical processes such as nitrogen fixation and nitrification.[1][4] The inhibition of nitrification, the process of converting ammonia to nitrate, can lead to an accumulation of ammonium ions in the soil.[10] This disruption can affect nutrient availability for plants and potentially lead to other environmental issues. Some fungicides have also been observed to decrease denitrification processes.[11]

### 3.2 Soil Enzyme Activities

Soil enzymes are crucial for the decomposition of organic matter and nutrient cycling. Fungicides, in general, have been shown to have a significant negative effect on the activities of several key soil enzymes. A meta-analysis revealed that fungicide application significantly reduces the activities of alkaline phosphatase, neutral phosphatase, acid phosphatase, dehydrogenase, and urease.[7][12] Specifically, alkaline phosphatase and urease activities were found to decrease by 15.43% and 7.76%, respectively.[7] The inhibition of dehydrogenase, an indicator of overall microbial activity, is a common effect observed in over 60% of studies on pesticide impacts.[12]

### Table 2: Quantitative Effects of Imazalil and Other Fungicides on Soil Functions



Process/Enzy me	Fungicide(s)	Concentration	Effect	Source(s)
Nitrogen Fixation	Imazalil	Not specified	Seriously inhibited	[1][4]
Nitrification	Imazalil	Not specified	Seriously inhibited	[1][4]
Nitrification	General Fungicides	Not specified	Inhibited	[10]
Denitrification	Chlorothalonil	Field rate	No effect	[13]
Dehydrogenase Activity	General Fungicides	Not specified	Significant reduction	[14]
Alkaline Phosphatase Activity	General Fungicides	Not specified	15.43% decrease	[7]
Urease Activity	General Fungicides	Not specified	7.76% decrease	[7]
Catalase Activity	General Fungicides	Not specified	7.13% decrease (after 56 days)	[7]

# Experimental Protocols for Assessing Imazalil's Ecotoxicology

To evaluate the effects of **Imazalil** on non-target soil microorganisms, standardized laboratory and field protocols are essential. A typical approach involves a soil microcosm study coupled with molecular and biochemical analyses.

### 4.1 Protocol 1: Soil Microcosm Incubation Study

This protocol outlines a laboratory-based experiment to assess the impact of **Imazalil** under controlled conditions.

• Soil Collection and Preparation:



- Collect topsoil (0-15 cm depth) from a field with no recent history of fungicide application.
- Sieve the soil (<2 mm) to remove stones and plant debris and homogenize it.</li>
- Characterize the soil for key physicochemical properties: pH, organic carbon content, texture (sand, silt, clay), and total nitrogen.

### • Experimental Setup:

- Prepare microcosms using glass jars or plastic containers, each containing a fixed amount of soil (e.g., 200 g dry weight equivalent).
- Adjust soil moisture to a specific percentage of water-holding capacity (e.g., 60% WHC).
- Pre-incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for one week to stabilize microbial activity.

### Imazalil Application:

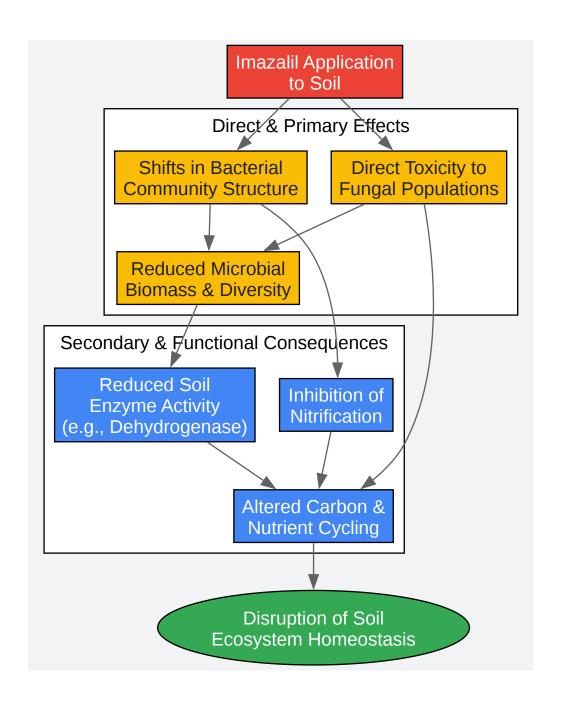
- Prepare stock solutions of Imazalil in a suitable solvent (e.g., acetone) and then dilute with water.
- Apply Imazalil to the soil at different concentrations, typically based on the recommended field rate (FR), and multiples thereof (e.g., 1x, 10x, 100x FR).
- Include a control group treated only with the solvent-water mixture.
- Ensure each treatment has multiple replicates (e.g., 3-5).

### Incubation and Sampling:

- Incubate the microcosms in the dark at a constant temperature. Aeration should be allowed by using perforated lids.
- Collect soil samples destructively at various time points (e.g., day 1, 7, 14, 30, 60, and 90)
   for analysis.







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